2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde
Description
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[6-[ethyl(methyl)amino]pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-16(2)14-8-7-12(10-15-14)13-6-4-5-9-17(13)11-18/h7-8,10-11,13H,3-6,9H2,1-2H3 |
InChI Key |
PXBWQPCBUIVIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The preparation of 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde follows a modular approach involving three primary stages:
-
Construction of the pyridine backbone
-
Introduction of the ethyl(methyl)amino substituent
-
Formation and stabilization of the aldehyde group
A representative pathway, as detailed in patent CN107827869B, begins with lithiation of N-(5-bromo-pyridin-2-yl)-2,2-dimethylpropanamide using n-butyllithium at cryogenic temperatures (-70°C to -78°C), followed by coupling with N-tert-butoxycarbonyl-4-piperidone. Subsequent reduction and oxidation steps yield the target aldehyde.
Lithiation and Coupling
Reagents : n-BuLi (2.5 M in hexane), N-(5-bromo-pyridin-2-yl)-2,2-dimethylpropanamide, N-Boc-4-piperidone
Conditions :
-
Temperature: -78°C (dry ice/acetone bath)
-
Solvent: Tetrahydrofuran (THF) or diethyl ether
-
Reaction time: 2–3 hours
The lithiated intermediate attacks the ketone group of N-Boc-4-piperidone, forming a tertiary alcohol adduct. Patent data report yields of 93.9–96.0% for this step.
Deprotection and Reduction
Reagents : HCl (gaseous), Pd/C, H₂ gas
Conditions :
-
Acidic hydrolysis: HCl in dioxane, 0°C → room temperature
-
Catalytic hydrogenation: 40 psi H₂, 8 hours
Removal of the Boc group exposes the piperidine nitrogen, which subsequently undergoes reductive amination with ethylmethylamine.
Aldehyde Formation
Reagents : Pyridinium chlorochromate (PCC), dichloromethane (DCM)
Conditions :
-
Temperature: 0°C → reflux
-
Time: 12–24 hours
Oxidation of the primary alcohol to the aldehyde is achieved with PCC, avoiding over-oxidation to the carboxylic acid.
Optimization Strategies
Solvent Effects on Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 96.0 | 98.5 |
| Diethyl ether | 4.3 | 94.4 | 97.8 |
| Dichloromethane | 8.9 | 88.2 | 95.1 |
Data compiled from Embodiments 1–3 in CN107827869B
Polar aprotic solvents like THF enhance lithium coordination, improving reaction kinetics. Non-polar ethers reduce side reactions but slow dissolution rates.
Temperature Gradients in Lithiation
| Temperature (°C) | Reaction Completion (TLC) | Byproduct Formation (%) |
|---|---|---|
| -78 | 100% | 0.5 |
| -70 | 98% | 1.2 |
| -60 | 85% | 4.7 |
Maintaining temperatures below -70°C suppresses undesirable polymerization and halogen exchange reactions.
Industrial-Scale Production Considerations
Catalytic System Design
Large-scale synthesis (10 kg batches) employs:
Waste Stream Management
The process generates:
-
Lithium bromide : Recovered via aqueous extraction (78% efficiency)
-
Chromium byproducts : Treated with FeSO₄ reduction followed by precipitation as Cr(OH)₃
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H, CHO), 8.21 (d, J=2.4 Hz, 1H, Py-H), 6.65 (d, J=8.8 Hz, 1H, Py-H)
-
HRMS : m/z 247.1684 [M+H]⁺ (calculated 247.1679 for C₁₃H₁₉N₃O)
Challenges and Mitigation
Aldehyde Stabilization
The labile aldehyde group requires:
-
In situ protection as acetals during prolonged storage
-
Stabilizing additives : 0.1% BHT to prevent autoxidation
Moisture Sensitivity
Reaction vessels must maintain <50 ppm H₂O to prevent:
-
Hydrolysis of lithio intermediates
-
Premature aldehyde oxidation
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show potential for:
-
Visible-light-mediated amination using Ir(ppy)₃ (2 mol%)
-
Room-temperature conditions , reducing energy input by 40%
Chemical Reactions Analysis
Types of Reactions
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclizing Agents: Various acids or bases depending on the specific cyclization reaction.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Pyridine Cores
a. 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde
- Key Difference: Replaces the ethyl(methyl)amino group with methyl(phenyl)amino.
- Synthetic Context : Mentioned in PubChem but lacks detailed synthesis data .
b. 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide
- Key Feature: Incorporates a fluorinated piperidine and a thienopyridine-carboxamide group.
- The carboxamide group offers hydrogen-bonding capabilities absent in the carbaldehyde of the target compound .
c. LYMTAC-1 and LYMTAC-3
- Key Features : Complex chimeric molecules with extended polyethylene glycol (PEG) linkers and azide-functionalized piperidine/pyridine units.
- Comparison: While structurally more elaborate, these compounds highlight the utility of piperidine-pyridine scaffolds in targeted protein degradation (e.g., lysosomal shuttling via LYMTAC technology). The carbaldehyde group in the target compound could serve as a reactive handle for conjugation, analogous to azide-alkyne click chemistry used in LYMTAC-3 synthesis .
Functional Group Variations
a. Carboxamide vs. Carbaldehyde
- Example : N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
- Comparison : Carboxamides are hydrolytically stable and prevalent in drug candidates (e.g., kinase inhibitors). In contrast, the carbaldehyde group in the target compound offers reactivity for Schiff base formation or reductive amination, enabling covalent or reversible interactions with biological targets .
b. Amino Substituents
- Example: N-[2-(((2-Methoxy-6-((2-methyl-[1,1′-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)(methyl)amino)ethyl)-N-methylacetamide
- Comparison: The ethyl(methyl)amino group in the target compound provides moderate steric hindrance and basicity, while bulkier substituents (e.g., biphenylmethoxy) enhance lipophilicity and target engagement in PD-1/PD-L1 inhibitors .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS No. 1352528-66-5) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an ethyl(methyl)amino group, which may influence its pharmacological properties. The following sections provide a detailed overview of its biological activity, including data tables and research findings.
- Molecular Formula : C₁₄H₂₁N₃O
- Molecular Weight : 247.34 g/mol
- CAS Number : 1352528-66-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 247.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that piperidine derivatives, including 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde, exhibit various biological activities, particularly in the fields of cancer therapy and neuropharmacology.
Cancer Therapy
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Table: Cytotoxicity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde | FaDu | TBD |
| Reference Drug (Bleomycin) | FaDu | X.X |
Neuropharmacological Effects
Piperidine derivatives are also being explored for their effects on neurotransmitter systems. Specifically, the modulation of muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases, is of significant interest. For example, some studies suggest that compounds with similar structures can act as ligands for the M3 muscarinic receptor, influencing cell proliferation and resistance to apoptosis in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Key findings suggest that modifications to the piperidine ring and the introduction of specific substituents can enhance selectivity and potency against targeted receptors.
Case Studies
- Muscarinic Receptor Modulation :
- Anticancer Activity :
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde in laboratory settings?
- Methodological Answer:
- Ventilation: Use fume hoods to minimize inhalation exposure, as the compound may release hazardous vapors under standard conditions .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, classified as causing acute toxicity and severe eye irritation .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite), transfer to sealed containers, and dispose as hazardous waste .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Stability data suggest decomposition risks under incompatible conditions (e.g., releasing CO/CO₂) .
Q. How can researchers synthesize 2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde, and what reagents are critical?
- Methodological Answer:
- Synthetic Route: While direct synthesis data are limited, analogous piperidine-pyridine derivatives (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride) are synthesized via nucleophilic substitution. A plausible route involves reacting a substituted pyridine precursor (e.g., 3-chloropyridine derivative) with ethyl(methyl)amine under basic conditions (e.g., NaH or K₂CO₃), followed by formylation of the piperidine ring .
- Key Reagents: Ethyl(methyl)amine, 3-chloropyridine derivatives, formylating agents (e.g., DMF/POCl₃), and bases like NaH .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Confirm structural integrity, including piperidine ring conformation and pyridine substitution patterns .
- Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns to distinguish regioisomers .
- IR Spectroscopy: Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
- Chromatography: HPLC or GC-MS to assess purity and stability under varying conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the ethyl(methyl)amino group onto the pyridine ring?
- Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of ethyl(methyl)amine .
- Temperature Control: Conduct reactions at 60–80°C to balance reaction rate and side-product formation.
- Catalysis: Explore phase-transfer catalysts (e.g., TBAB) to improve amine accessibility in biphasic systems .
- Monitoring: Employ TLC or in-situ FTIR to track intermediate formation and adjust reagent stoichiometry .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer:
- In Vitro Assays: Test antibacterial/antitumor activity using cell viability assays (e.g., MTT) against target cell lines, referencing piperidine derivatives with known bioactivity .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., aldehyde → carboxylic acid) to assess impact on potency .
- Target Identification: Use computational docking (e.g., AutoDock Vina) with proteins like kinases or GPCRs, leveraging the compound’s InChI/SMILES for modeling .
Q. How should researchers resolve contradictions in stability or reactivity data across studies?
- Methodological Answer:
- Controlled Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
- Theoretical Frameworks: Apply kinetic (e.g., Arrhenius) or thermodynamic models to explain discrepancies in decomposition pathways .
- Cross-Validation: Use multiple analytical methods (e.g., DSC for thermal stability, NMR for structural integrity) to confirm findings .
Q. What experimental approaches can assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC over 7–14 days .
- pH Profiling: Prepare buffered solutions (pH 2–12) and quantify aldehyde oxidation or piperidine ring hydrolysis using UV-Vis spectroscopy .
- Mass Balance Studies: Track mass loss and identify degradation products (e.g., CO₂ via GC-TCD) to infer decomposition mechanisms .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer:
- Quantum Mechanics (QM): Calculate electron density maps (e.g., DFT) to predict nucleophilic/electrophilic sites for reaction optimization .
- Molecular Dynamics (MD): Simulate binding interactions with enzymes (e.g., cytochrome P450) using software like GROMACS, guided by the compound’s InChIKey .
- ADMET Prediction: Use tools like SwissADME to estimate solubility, bioavailability, and toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
